6-Azido-d-lysine

Protease resistance D-amino acid peptide stability Therapeutic peptide half-life

6-Azido-D-lysine (CAS 1418009-93-4; molecular formula C₆H₁₂N₄O₂; molecular weight 172.19 g/mol) is a synthetic unnatural D-amino acid derivative of lysine in which the ε-amino group is replaced by an azide (–N₃) moiety. The free base is commonly supplied as the hydrochloride salt (CAS 2098497-01-7) with purities ≥98% (HPLC) from multiple commercial vendors.

Molecular Formula C6H12N4O2
Molecular Weight 172.19 g/mol
CAS No. 1418009-93-4
Cat. No. B15607857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-d-lysine
CAS1418009-93-4
Molecular FormulaC6H12N4O2
Molecular Weight172.19 g/mol
Structural Identifiers
InChIInChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m1/s1
InChIKeyHTFFMYRVHHNNBE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Azido-D-lysine (CAS 1418009-93-4): A D-Configuration Azide-Functionalized Unnatural Amino Acid for Bioorthogonal Click Chemistry and Peptide Engineering


6-Azido-D-lysine (CAS 1418009-93-4; molecular formula C₆H₁₂N₄O₂; molecular weight 172.19 g/mol) is a synthetic unnatural D-amino acid derivative of lysine in which the ε-amino group is replaced by an azide (–N₃) moiety [1]. The free base is commonly supplied as the hydrochloride salt (CAS 2098497-01-7) with purities ≥98% (HPLC) from multiple commercial vendors . Unlike the more widely studied L-azidolysine (AzK) used in standard genetic code expansion, the D-configuration of this compound confers intrinsic resistance to proteolytic degradation while retaining full competence for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide–alkyne cycloaddition reactions [2]. The compound serves as a click chemistry building block for site-specific peptide and protein modification via solid-phase peptide synthesis (SPPS) or engineered orthogonal translation systems, enabling bioconjugation, fluorescent labeling, and the construction of bio-organometallic conjugates [3].

Why 6-Azido-D-lysine Cannot Be Generically Replaced by L-Azidolysine or Shorter-Chain Azido Amino Acids in Research and Industrial Workflows


Substituting 6-azido-D-lysine with the more common L-azidolysine (AzK) eliminates the proteolytic stability advantage inherent to the D-configuration, a property critical for therapeutic peptide development and in vivo imaging applications where peptide half-life is a determining factor . Replacing it with shorter-chain analogs such as 4-azido-D-homoalanine or 5-azido-D-ornithine alters the spatial separation between the azide handle and the peptide backbone, which can affect steric accessibility during click conjugation and impact conjugate conformational properties [1]. Furthermore, the 6‑carbon norleucine-type backbone of 6‑azido‑D‑lysine is the scaffold employed in MetRS-based cell‑specific BONCAT proteomics (as L-azidonorleucine), whereas shorter‑chain analogs such as azidohomoalanine lack the capacity for cell‑type‑selective labeling [2]. These differences in stereochemistry, chain length, and biological compatibility mean that in‑class azido amino acids are not functionally interchangeable without altering experimental outcomes.

6-Azido-D-lysine Comparative Evidence Guide: Quantitative Differentiation vs. Closest Azido Amino Acid Analogs


D-Amino Acid Configuration Confers Proteolytic Stability Advantage Over L-Azidolysine Counterpart

6-Azido-D-lysine incorporates a D-amino acid backbone that is intrinsically resistant to cleavage by endogenous proteases and peptidases, unlike its L-azidolysine counterpart which remains susceptible to proteolytic degradation . The broader D-amino acid peptide literature demonstrates that D-amino acid substitution can improve peptide half-life by orders of magnitude; for example, D-peptide analogs have been reported to achieve up to 10⁵-fold potency improvements relative to their L‑counterparts due to enhanced metabolic stability [1]. While a compound‑specific, head‑to‑head protease stability assay for 6‑azido‑D‑lysine versus 6‑azido‑L‑lysine is not available in the open literature, the well‑established class‑level principle that D‑amino acids are not recognized as substrates by most eukaryotic proteases applies directly to this compound and constitutes a key procurement differentiator for applications requiring extended in vivo half-life or resistance to proteolytic degradation during peptide synthesis and handling [2].

Protease resistance D-amino acid peptide stability Therapeutic peptide half-life Click chemistry bioconjugation

Six-Carbon Azidonorleucine Backbone Enables Cell-Specific BONCAT Proteomics Unavailable to Shorter-Chain Azidohomoalanine

The 6-carbon norleucine-type backbone shared by 6-azido-D-lysine and L-azidonorleucine is the critical structural determinant enabling cell-type-selective metabolic protein labeling when paired with mutant methionyl-tRNA synthetase (MetRS) variants such as MetRSᴺᴸᴸ or L274G-MmMetRS [1]. In direct contrast, the shorter-chain analog azidohomoalanine (AHA; 4-carbon backbone) is taken up by wild-type translational machinery indiscriminately across all cell types, precluding its use in cell‑specific proteomic studies [1]. The established BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging) workflow with azidonorleucine has been validated in E. coli, Drosophila melanogaster, mammalian cell lines, and transgenic mouse models for cell‑type‑selective proteome labeling, detection, and enrichment [2]. Although the D‑enantiomer (6‑azido‑D‑lysine) is not directly incorporated by the L‑amino acid‑specific MetRS system, the identical 6‑carbon azido‑norleucine scaffold represents the same chemical space that enables cell‑specific BONCAT when the L‑enantiomer (L‑azidonorleucine) is employed, and the D‑enantiomer can be deployed orthogonally via genetic code expansion or SPPS to achieve site‑specific incorporation with simultaneous protease resistance .

BONCAT Cell-specific proteomics MetRS engineering Azidonorleucine Bioorthogonal noncanonical amino acid tagging

Competitive Click Reactivity vs. Shorter-Chain D-Azido Amino Acids in Nickelocene Conjugate Synthesis (68–76% Yield Range)

In the only published comparative study directly evaluating 6-azido-D-lysine alongside its closest D-azido amino acid analogs, Raza et al. (2017) reacted 4-azido-D-homoalanine, 5-azido-D-ornithine, and 6-azido-D-lysine with ethynyl nickelocene under Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) conditions [1]. All three azido amino acids yielded the corresponding nickelocenyl–amino acid conjugates within a reported range of 68–76% isolated yield, demonstrating that the 6‑carbon azido‑D‑lysine scaffold is fully competent in click conjugation without yield penalty relative to the shorter‑chain 4‑carbon (homoalanine) or 5‑carbon (ornithine) analogs [1]. The resulting nickelocenyl–lysine conjugate (conjugate 3) was structurally characterized by FT‑IR, ¹H NMR, and ¹³C NMR spectroscopy, confirming successful triazole formation [1]. Individual yield values for each conjugate were not differentiated in the available abstract and open‑access record, representing a limitation in the granularity of the comparative evidence.

Click chemistry CuAAC Bio-organometallic conjugates Nickelocene 1,3-dipolar cycloaddition

Dual CuAAC/SPAAC Reactivity Provides Protocol Flexibility Not Available with Single-Mode Click Reagents

6-Azido-D-lysine is validated for both copper-catalyzed azide–alkyne cycloaddition (CuAAC) with terminal alkyne partners and strain-promoted azide–alkyne cycloaddition (SPAAC) with strained alkynes such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne) derivatives [1]. This dual-mode reactivity, confirmed across multiple independent vendor technical datasheets and catalog entries, distinguishes it from click reagents that are restricted to a single cycloaddition modality [1][2]. The ability to switch between CuAAC (faster kinetics, smaller tag size) and SPAAC (copper‑free, biocompatible with live cells) without changing the azido amino acid building block provides experimental flexibility: CuAAC can be used for in vitro bioconjugation where copper toxicity is irrelevant, while SPAAC enables labeling in live‑cell or in vivo contexts where copper ions would be cytotoxic [1]. While dual CuAAC/SPAAC capability is common to most aliphatic azido amino acids, it remains a practical procurement consideration when evaluating azide‑bearing building blocks against single‑mode alternatives.

SPAAC CuAAC Strain-promoted cycloaddition Copper-free click chemistry DBCO BCN

Commercially Available Fmoc-Protected Derivative Enables Direct SPPS Incorporation for Peptide Engineering

The Fmoc-protected derivative of 6-azido-D-lysine (Nα-Fmoc-Nε-azido-D-lysine, CAS 1198791-53-5) is commercially available at purities of 98.0–100.5% (assay by titration) from multiple suppliers . This building block is directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, enabling site-specific incorporation of the azide handle at any desired position within a peptide sequence without requiring post-synthetic modification steps . The Fmoc group allows selective α-amino deprotection under standard piperidine conditions while the azide moiety remains stable throughout chain elongation . In contrast, unprotected 6-azido-D-lysine (free base or HCl salt) requires alternative incorporation strategies such as genetic code expansion with engineered orthogonal tRNA/aaRS pairs, which demands specialized biological infrastructure. The availability of the Fmoc-protected form makes 6-azido-D-lysine accessible to peptide chemistry laboratories without genetic engineering capabilities, and the D-configuration provides the additional benefit of protease-resistant peptide scaffolds . The cost of Fmoc azido amino acids is noted in the literature as a barrier to widespread use, with in-house synthesis protocols published for multigram preparation at reduced cost—the Pícha et al. (2017) protocol covers ω-azido-L-lysine and can be adapted for the D-enantiomer [1].

Fmoc-SPPS Solid-phase peptide synthesis Peptide engineering Site-specific modification Fmoc-azido amino acid

6-Azido-D-lysine: High-Value Application Scenarios Leveraging D-Configuration Stability and Click Chemistry Versatility


Protease-Resistant Therapeutic Peptide Development with Site-Specific Bioconjugation

Incorporating 6-azido-D-lysine into therapeutic peptide sequences via Fmoc-SPPS enables the design of protease‑resistant drug candidates with a bioorthogonal azide handle for subsequent conjugation to PEG chains, fluorescent dyes, or cytotoxic payloads via CuAAC or SPAAC . The D‑configuration prevents degradation by serum and tissue proteases, potentially extending in vivo half‑life from minutes to hours—a critical advantage over L‑azidolysine‑containing peptides that are rapidly cleared . The Fmoc‑protected derivative (CAS 1198791‑53‑5, purity ≥98%) is directly compatible with standard automated peptide synthesizers, and in‑house synthesis protocols enable cost‑effective multigram preparation for preclinical development [1].

Construction of Bio-Organometallic Conjugates for Antimicrobial Screening

6-Azido-D-lysine has been demonstrated as a competent substrate for CuAAC‑mediated synthesis of nickelocenyl–amino acid conjugates with promising antibacterial and antifungal activities against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Streptococcus pneumoniae, Alternaria alternata, Aspergillus flavus, and Aspergillus niger [2]. The 68–76% yield range achieved in this reaction is competitive with yields obtained using shorter‑chain D‑azido amino acid analogs (4‑azido‑D‑homoalanine and 5‑azido‑D‑ornithine) under identical conditions, confirming that the longer lysine scaffold does not impede click conjugation efficiency [2]. This scenario is relevant for medicinal chemistry groups constructing metallocene‑based antimicrobial libraries.

Cell-Type-Specific Proteomics Using Orthogonal D-Azidonorleucine Scaffolds

While L‑azidonorleucine is the established substrate for MetRS‑mutant‑based cell‑specific BONCAT, the D‑enantiomer scaffold (6‑azido‑D‑lysine) can be deployed via orthogonal pyrrolysyl‑tRNA synthetase (PylRS) variants or engineered D‑amino acid‑specific aaRS systems for site‑specific incorporation with simultaneous protease resistance [3]. This dual‑orthogonality approach enables multiplexed proteomic experiments where L‑azidonorleucine labels one cell population (via MetRSᴺᴸᴸ) and D‑azidolysine labels another (via orthogonal PylRS), with subsequent differential detection by click chemistry using distinct alkyne probes [3]. The 6‑carbon backbone length is essential for aaRS recognition, distinguishing it from shorter‑chain azido amino acids that are not suitable for this strategy [3].

SPAAC-Based Live-Cell Protein Labeling Without Copper Cytotoxicity

The SPAAC compatibility of 6‑azido‑D‑lysine enables copper‑free click labeling of azide‑tagged proteins in live‑cell environments where Cu(I) catalysts would cause toxicity or interfere with cellular processes . After site‑specific incorporation of 6‑azido‑D‑lysine into a target protein (via SPPS for peptides or genetic code expansion for proteins), strained alkyne probes (DBCO‑fluorophores, BCN‑biotin) can be applied directly to living cells at physiological pH and temperature for real‑time imaging or pull‑down assays . This workflow is particularly valuable for studying protein trafficking, interaction dynamics, and turnover in primary cell cultures where maintaining viability is paramount.

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